
3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is a complex organic compound with a molecular formula of C22H29NO2 This compound is characterized by its phenolic structure, which includes a cyclohexylmethyl group and a 4-hydroxyphenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylmethylamine with 4-hydroxyphenethyl bromide under basic conditions to form an intermediate. This intermediate is then reacted with 3-bromophenol in the presence of a palladium catalyst to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. Industrial production would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the compound meets the required standards for research and application.
化学反応の分析
Types of Reactions
3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction could produce various alcohols or amines.
科学的研究の応用
3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the cyclohexylmethyl and 4-hydroxyphenethyl groups provide hydrophobic interactions that enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxyphenethylamine: Shares the 4-hydroxyphenethyl group but lacks the cyclohexylmethyl and phenolic groups.
Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the 4-hydroxyphenethyl and phenolic groups.
Phenol: Contains the phenolic group but lacks the cyclohexylmethyl and 4-hydroxyphenethyl groups.
Uniqueness
3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H31NO2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
3-[2-[cyclohexylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C23H31NO2/c25-22-11-9-19(10-12-22)13-15-24(18-21-5-2-1-3-6-21)16-14-20-7-4-8-23(26)17-20/h4,7-12,17,21,25-26H,1-3,5-6,13-16,18H2 |
InChIキー |
UVCQRPUZCFWQTC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CN(CCC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


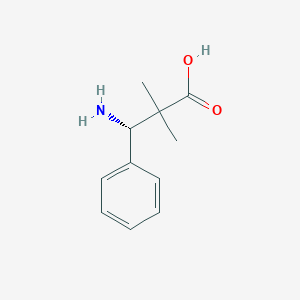
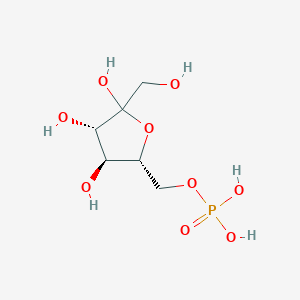
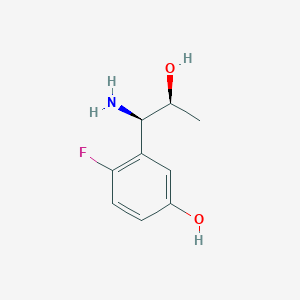
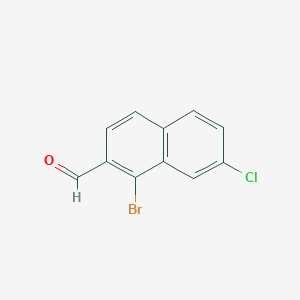
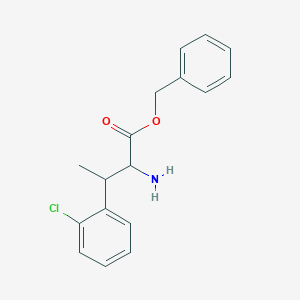

![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
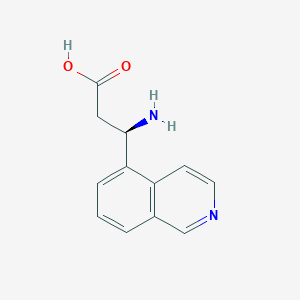
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)
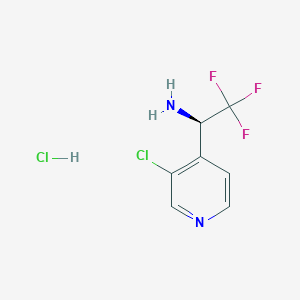

![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)

